2-Hydrazinyl-4-(o-tolyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(o-tolyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(o-tolyl)thiazole typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. One common method includes the reaction of 2-bromo-1-(o-tolyl)ethanone with thiosemicarbazide in the presence of a base such as triethylamine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing greener solvents and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(o-tolyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding hydrazine derivatives .
Scientific Research Applications
2-Hydrazinyl-4-(o-tolyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(o-tolyl)thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylthiazole: Lacks the o-tolyl group, making it less hydrophobic and potentially less bioavailable.
4-Methylthiazole: Similar structure but lacks the hydrazinyl group, leading to different reactivity and biological activity.
Uniqueness
2-Hydrazinyl-4-(o-tolyl)thiazole is unique due to the presence of both hydrazinyl and o-tolyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
[4-(2-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-4-2-3-5-8(7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZUWYGXUBZGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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